Tris(2-chloroethyl) phosphate

Übersicht

Beschreibung

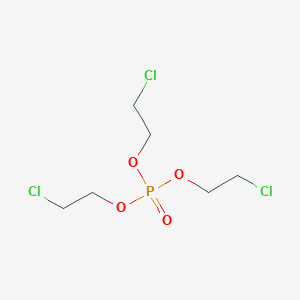

Tris(2-chloroethyl) phosphate (TCEP; CAS 115-96-8) is a halogenated organophosphate flame retardant (OPFR) widely used in plastics, resins, and electronic coatings due to its fire-resistant properties . Structurally, TCEP consists of a phosphate core esterified with three 2-chloroethyl groups (Figure 1) . Studies in rodents demonstrate sex- and species-specific toxicity, with female F344 rats exhibiting hippocampal lesions after subchronic exposure, while B6C3F1 mice show resistance to such effects . Metabolites such as bis(2-chloroethyl) carboxymethyl phosphate and glucuronide conjugates dominate its urinary excretion profile .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tris(2-chlorethyl)phosphat kann durch die Reaktion von Ethylenchlorydrin mit Phosphorsäure synthetisiert werden. Dieser Prozess beinhaltet die direkte elektrochemische Synthese aus elementarem Phosphor und Ethylenchlorydrin in einem diaphragmenlosen Elektrolyseur . Die Löslichkeit von weißem Phosphor in Tris(2-chlorethyl)phosphat ist ein entscheidender Faktor bei dieser Synthese.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Tris(2-chlorethyl)phosphat durch die Reaktion von Phosphorylchlorid mit Ethylenoxid in Gegenwart eines Katalysators hergestellt. Dieses Verfahren gewährleistet hohe Ausbeuten und Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Production of Tris(2-chloroethyl) Phosphate

TCEP is produced through the reaction of phosphorus oxychloride with ethylene oxide or ethylene chlorohydrin . A common industrial method involves the reaction of phosphorus oxychloride with ethylene oxide .

The conventional procedure for the preparation of tris(2-chloroethyl) phosphite is by the gradual addition of ethylene oxide to PCl . TCEP can be prepared on a 0.8 mole scale by simultaneous addition of 2.52 moles ethylene oxide and 0.8 moles phosphorus trichloride to 0.2 moles TCEP heel. The addition is carried out at 0°C to 5°C over 2.5 hours, using a cooling bath of dry ice and acetone .

Hydrolysis

TCEP is susceptible to hydrolysis, particularly under alkaline conditions . The rate of hydrolysis increases with increasing pH . The primary hydrolysis product is bis(2-chloroethyl) phosphate (BCEP), with further hydrolysis leading to mono-chloroethyl phosphate (MCEP) .

Hydrolysis of TCEP:

TCEP + H2O → BCEP + 2-chloroethanol

BCEP + H2O → MCEP + 2-chloroethanol

In a hydrolysis experiment of TCEP at 50 °C and pH 8, a half-life of approximately 2 years can be estimated for pH 8 and 25 °C .

Reactions with Reduced Sulfur Species

TCEP reacts with reduced sulfur species such as polysulfides, thiophenolates, and bisulfide, which are commonly found in anoxic aquatic environments . These reactions can lead to the abiotic transformation of TCEP .

Reaction Products:

The reaction of TCEP with thiophenolate can yield products such as O,O-dichloroethyl O-ethyl thiophenyl phosphate, bis(phenylthio)ethane (BPTE), and 2-phenylthio ethanol (PTEA) . Bis(chloroethyl)phosphate (BCEP) is also a product in reactions of TCEP with polysulfides and bisulfide .

Biotransformation

Microorganisms can biotransform TCEP through phosphoester bond hydrolysis, leading to the production of BCEP and MCEP . Additional transformation products include bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO), phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH), and 2-chloroethyl 2-hydroxyethyl hydrogen phosphate (BCEP-OH), indicating hydrolytic dechlorination and oxidation pathways .

Environmental Fate

TCEP has been detected in various environmental compartments, including river water, sea water, sediments, and drinking water . Its presence in these environments is due to its use as a flame retardant and subsequent release through industrial and domestic wastewater effluents . TCEP's degradation in the environment can occur through hydrolysis, reactions with reduced sulfur species, and microbial biotransformation .

Data Table of Reaction Rate Constants

Toxicity

Studies have investigated the toxicity of TCEP in various organisms. TCEP was tested for its effects on fertility and reproduction in Swiss CD-1 mice . Based on results of previous data and a dose-finding study, 175, 350, and 700 mg/kg bw were chosen to investigate effects on fertility and reproduction .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Flame Retardancy:

- TCEP is extensively used in flexible foams for furniture and automotive interiors, as well as in rigid foams for building insulation materials .

- It is incorporated into polyester resins, polyacrylates, and polyurethane formulations to improve fire resistance .

Plasticization:

- TCEP acts as a plasticizer, enhancing the flexibility and durability of various polymer products. It is particularly beneficial in applications where material resilience is critical, such as in construction materials .

Environmental and Health Considerations

Ecotoxicity:

- Research indicates that TCEP poses potential risks to aquatic life due to its persistence and bioaccumulation capabilities. Studies have assessed the ecological risks associated with TCEP exposure in aquatic environments .

Carcinogenicity:

- The International Agency for Research on Cancer (IARC) has classified TCEP as a potential carcinogen based on animal studies showing increased tumor incidences in exposed subjects . These findings underscore the need for careful handling and regulation of TCEP in industrial applications.

Case Studies

Regulatory Status

Due to its potential health risks, including carcinogenicity, regulatory bodies are increasingly scrutinizing TCEP usage. Various jurisdictions are considering or have implemented regulations limiting its use in consumer products, especially those intended for children or sensitive populations.

Wirkmechanismus

The mechanism by which tris(2-chloroethyl) phosphate exerts its effects involves its interaction with various molecular targets and pathways:

Neurochemical Mechanism: this compound increases ambulatory activity in mice through a GABAergic mechanism, acting as a GABA antagonist.

Oxidative Degradation: The compound undergoes oxidative degradation primarily through the formation of hydroxyl radicals (·OH), which attack the C–Cl bond and the phosphoric center.

Vergleich Mit ähnlichen Verbindungen

TCEP belongs to the chloro-aliphatic OPFR subgroup, alongside tris(1-chloro-2-propyl) phosphate (TCPP), tris(1,3-dichloro-2-propyl) phosphate (TDCPP), and tetrakis(2-chloroethyl) phosphate (BCMP-BCEP) . Below is a detailed comparison:

Structural and Physicochemical Properties

Key Differences :

- TCPP exists as isomer mixtures (e.g., tris(1-chloro-2-propyl) phosphate), contributing to varied environmental behavior .

Environmental Occurrence and Persistence

- TCEP: Dominates in urban water systems, with concentrations up to 1,175 ng/L in snowmelt and 253 ng/L in tap water .

- TDCPP : Frequently detected in dust (4–10 μg/g) due to use in furniture foams .

- TCPP : Higher volatility leads to atmospheric transport, detected in remote regions .

Degradation :

- Microbial degradation of TCEP by Hyphomicrobium-dominated consortia achieves 22% degradation in 4 days, slower than TDCPP (16.5%) and non-chlorinated OPFRs (e.g., TPhP: 99.8%) .

- TDCPP and TCPP exhibit resistance to hydrolysis, with half-lives exceeding 30 days in aquatic systems .

Toxicity Profiles

Key Findings :

- TCEP and TDCPP are both carcinogenic, but TCEP’s lower molecular weight facilitates broader tissue distribution .

- TDCPP exhibits stronger binding to human serum albumin (HSA), suggesting prolonged systemic retention .

Regulatory and Health Risk Status

Risk Mitigation :

- TCEP’s carcinogenic risk in tap water approaches theoretical thresholds (10⁻⁶), necessitating stricter regulation .

Tables and Figures

Biologische Aktivität

Tris(2-chloroethyl) phosphate (TCEP) is a flame retardant widely used in various applications, particularly in plastics and textiles. Its biological activity has been a subject of extensive research, focusing on its genotoxic, toxicological, and potential carcinogenic effects. This article synthesizes findings from diverse studies, highlighting the compound's biological implications.

TCEP is characterized by the molecular formula CHClOP. It is primarily employed in manufacturing flexible and rigid foams, especially in automotive and furniture industries due to its flame-retardant properties .

Acute Toxicity

TCEP exhibits moderate acute oral toxicity. The reported LD values for rats range from 430 mg/kg to 1230 mg/kg body weight (bw), indicating significant variability based on sex and study conditions . For instance, male rats showed an LD of 501 mg/kg bw, while females had values as low as 430 mg/kg bw .

Chronic Toxicity

Chronic exposure studies have revealed various toxic effects. Notably, TCEP has been linked to renal and neurological damage in animal models. In a chronic toxicity study involving Scl:ddY mice, kidney lesions were observed with a lowest observed adverse effect level (LOAEL) of 12 mg/kg bw/day . Furthermore, significant neurotoxic effects were noted in rats, including neuronal necrosis in the hippocampus and thalamus after prolonged exposure .

In Vitro Studies

TCEP has demonstrated genotoxic potential in several in vitro assays. For instance, it induced sister chromatid exchanges in the Chinese hamster V79 cell line at concentrations ranging from 343 to 1000 µg/ml . Moreover, it caused mutations in Salmonella typhimurium TA1535 when tested with an exogenous metabolic activation system, suggesting a possible mutagenic mechanism under specific conditions .

In Vivo Studies

In vivo studies further corroborate the genotoxicity of TCEP. A study involving rats exposed to TCEP via inhalation revealed dominant lethal mutations at concentrations of 0.5 and 1.5 mg/m³ over four months . Additionally, equivocal results were obtained from micronucleus tests conducted on Chinese hamsters .

Carcinogenic Potential

The carcinogenic potential of TCEP remains contentious. While some studies have indicated promoting activity for skin tumors in mice when combined with tetradecanoyl phorbol acetate (TPA), no definitive initiating activity was observed . The International Agency for Research on Cancer (IARC) has classified TCEP as not classifiable regarding its carcinogenicity to humans due to insufficient data .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Tris(2-chloroethyl) phosphate, and how reliable are the available datasets?

Answer: Key properties include:

- Water solubility : 7.82 g/L at 20°C , though variations exist due to measurement protocols (e.g., OECD Guideline 105 vs. EPA methods) .

- Vapor pressure : <10 mmHg at 25°C , with discrepancies noted between EPA assessments and industry-reported data .

- Density : 1.39 g/mL at 25°C, widely consistent across sources .

- Melting point : Data gaps exist; reported values range from -60°C to -40°C, requiring validation via differential scanning calorimetry (DSC) .

Reliability Assessment :

- High-quality data are available from peer-reviewed repositories like NIST Chemistry WebBook and PubChem , though some datasets lack methodological transparency (e.g., unknown analytical protocols in older studies) .

- Recommendation : Cross-reference EPA systematic reviews and prioritize data flagged as "High Quality" in EPA evaluations (e.g., NIST, IUCLID) .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize using DB-5MS columns and electron ionization (EI) for high sensitivity in water/soil matrices .

- Liquid Chromatography-Electrospray Ionization Quadrupole-Fourier Transform (LC-ESI-QFT) : Effective for identifying degradation products; collision energy (CE) of 35 eV yields clear MS/MS spectra .

- Quantitative NMR (qNMR) : Use ³¹P qNMR with triphenyl phosphate as an internal standard for purity assessment (98.4% accuracy) .

Method Validation :

- Spike recovery tests (80–120%) and inter-laboratory comparisons are critical due to matrix effects in groundwater .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

Answer:

- In vitro : this compound induces sister chromatid exchange in rodent cells but shows no mutagenicity in bacterial assays without metabolic activation .

- In vivo : Limited evidence of carcinogenicity in mice; no initiating activity observed in skin application models .

Methodological Approach :

- Use metabolically competent in vitro systems (e.g., S9 liver fractions) to bridge gaps .

- Conduct chronic exposure studies (≥24 months) with dose-response modeling, aligning with EPA risk evaluation frameworks .

Q. What strategies mitigate data quality issues in physicochemical property databases?

Answer:

- Data Contradictions : For example, log Kow values vary due to inconsistent measurement techniques (shake-flask vs. HPLC) .

- Solutions :

Q. How can advanced mass spectrometry techniques improve quantification in complex matrices?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Use LC-ESI-Orbitrap to differentiate this compound from co-eluting isomers (e.g., Tris(2-chloroisopropyl) phosphate) .

- Isotope Dilution : Employ ¹³C-labeled internal standards to correct for ion suppression in wastewater sludge .

Q. What are the environmental transformation pathways of this compound, and how are they modeled?

Answer:

- Hydrolysis : Slow degradation at neutral pH (half-life >100 days) but accelerates under alkaline conditions .

- Photolysis : Limited data; pilot studies suggest UV-C irradiation generates chlorinated byproducts (e.g., chloroacetaldehydes) .

- Modeling Tools : EPA’s ECOSAR predicts aquatic toxicity of transformation products, but experimental validation is advised .

Q. How do methodological biases impact occupational exposure assessments?

Answer:

Eigenschaften

IUPAC Name |

tris(2-chloroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P, Array | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28205-79-0 | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28205-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021411 | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor) | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.8 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, transparent liquid, Low viscosity liquid | |

CAS No. |

115-96-8, 29716-44-7, 68411-66-5 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029716447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32IVO568B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -76 °F (NTP, 1992), -55 °C, -51 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.